molecular formula C16H13I4NO4 B028289 Etiroxate Carboxylic Acid CAS No. 3414-34-4

Etiroxate Carboxylic Acid

Cat. No.: B028289
CAS No.: 3414-34-4
M. Wt: 790.9 g/mol
InChI Key: XVWORJPLTFZBFO-UHFFFAOYSA-N
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Description

Etiroxate Carboxylic Acid is a chemical compound with the molecular formula C16H13I4NO4 and a molecular weight of 790.90 g/mol . It is known for its role in various biochemical processes and its applications in scientific research. This compound is characterized by the presence of multiple iodine atoms, which contribute to its unique chemical properties.

Future Directions

Recent research thrust and industrial focus have been directed towards the production of platform chemicals and value-products from biomass-derived materials . The field of amide synthesis has attained such a level of significance that the number of reviews and articles addressing it grown exponentially in the last decade .

Biochemical Analysis

Biochemical Properties

Etiroxate Carboxylic Acid interacts with various enzymes and proteins in biochemical reactions. It inhibits enzymes such as glutamate dehydrogenase, isocitrate dehydrogenase, and alcohol dehydrogenase . These interactions can influence the metabolic pathways in which these enzymes are involved, potentially altering the biochemical reactions within the cell.

Cellular Effects

The effects of this compound on cellular processes are not fully understood. It is known to inhibit certain enzymes, which can impact cellular metabolism. For example, the inhibition of glutamate dehydrogenase can affect the metabolism of glutamate, a key neurotransmitter in the brain .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various enzymes. It acts as an inhibitor, binding to the active sites of enzymes such as glutamate dehydrogenase, isocitrate dehydrogenase, and alcohol dehydrogenase . This binding can prevent these enzymes from catalyzing their respective reactions, thereby influencing cellular metabolism.

Preparation Methods

The synthesis of Etiroxate Carboxylic Acid can be achieved through several methods commonly used for carboxylic acids:

Properties

IUPAC Name

2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13I4NO4/c1-16(21,15(23)24)6-7-2-11(19)14(12(20)3-7)25-8-4-9(17)13(22)10(18)5-8/h2-5,22H,6,21H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWORJPLTFZBFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13I4NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70604993
Record name O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-alpha-methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

790.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3414-34-4
Record name O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-alpha-methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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